molecular formula C11H17ClO4 B12525430 2-(Ethoxycarbonyl)prop-2-en-1-yl 5-chloropentanoate CAS No. 863226-15-7

2-(Ethoxycarbonyl)prop-2-en-1-yl 5-chloropentanoate

Cat. No.: B12525430
CAS No.: 863226-15-7
M. Wt: 248.70 g/mol
InChI Key: MFKFGAMFHWIORF-UHFFFAOYSA-N
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Description

2-(Ethoxycarbonyl)prop-2-en-1-yl 5-chloropentanoate is a chemical compound with a unique structure that combines an ethoxycarbonyl group, a prop-2-en-1-yl group, and a 5-chloropentanoate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethoxycarbonyl)prop-2-en-1-yl 5-chloropentanoate typically involves the esterification of 5-chloropentanoic acid with 2-(ethoxycarbonyl)prop-2-en-1-ol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified by distillation or recrystallization to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as chromatography, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(Ethoxycarbonyl)prop-2-en-1-yl 5-chloropentanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The chlorine atom in the 5-chloropentanoate group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), to facilitate the reaction.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Ethoxycarbonyl)prop-2-en-1-yl 5-chloropentanoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.

    Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Ethoxycarbonyl)prop-2-en-1-yl 5-chloropentanoate involves its interaction with various molecular targets and pathways. The compound can act as a precursor in the synthesis of bioactive molecules, where it undergoes chemical transformations to form active intermediates. These intermediates can then interact with biological targets, such as enzymes or receptors, to exert their effects.

Comparison with Similar Compounds

Similar Compounds

    2-(Ethoxycarbonyl)prop-2-yl dithiobenzoate: Used in reversible addition–fragmentation chain transfer (RAFT) polymerization.

    2-Cyanoprop-2-yl dithiobenzoate: Another RAFT agent with similar applications in polymer chemistry.

Uniqueness

2-(Ethoxycarbonyl)prop-2-en-1-yl 5-chloropentanoate is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable compound in synthetic organic chemistry and materials science.

Properties

CAS No.

863226-15-7

Molecular Formula

C11H17ClO4

Molecular Weight

248.70 g/mol

IUPAC Name

2-ethoxycarbonylprop-2-enyl 5-chloropentanoate

InChI

InChI=1S/C11H17ClO4/c1-3-15-11(14)9(2)8-16-10(13)6-4-5-7-12/h2-8H2,1H3

InChI Key

MFKFGAMFHWIORF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=C)COC(=O)CCCCCl

Origin of Product

United States

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